Piperidine, 1-(isocyanoacetyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSWPVGBZLLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217781 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-28-0 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Isocyanoacetyl Piperidine and Substituted Analogues
Direct N-Isocyanoacetylation of Piperidine (B6355638) and Substituted Piperidine Scaffolds
The most straightforward approach to constructing 1-(isocyanoacetyl)piperidine and its analogs involves the direct acylation of the piperidine nitrogen with a reagent that introduces the isocyanoacetyl moiety. This method is predicated on the nucleophilicity of the secondary amine of the piperidine ring.
Development and Optimization of Reaction Conditions
The direct amidation of α-isocyanoacetate esters with amines provides a viable route to α-isocyanoacetic acid amides. Research has shown that the reaction of methyl α-isocyanoacetate with piperidine proceeds to furnish 1-(isocyanoacetyl)piperidine. The optimization of this reaction generally involves adjusting the temperature and reaction time to maximize the yield and purity of the product. For instance, the amidation can be carried out in a solvent like methanol (B129727) at room temperature.
Reagent Selection for Isocyanoacetyl Group Incorporation
The key reagent for the direct N-isocyanoacetylation is a derivative of isocyanoacetic acid that is activated for amide bond formation. Methyl α-isocyanoacetate is a commonly used reagent for this purpose. The synthesis of such α-isocyanoacetic acid derivatives has been a subject of interest, not only for their chemical reactivity but also due to the biological activity of some isocyano compounds found in nature.
A study by Matsumoto and colleagues detailed the synthesis of various α-isocyanoacetic acid amides, including the piperidide derivative. Their work provides a foundational method for the direct N-isocyanoacetylation of piperidine.
Table 1: Synthesis of 1-(Isocyanoacetyl)piperidine via Direct Amidation
| Amine Substrate | Isocyanoacetate Reagent | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Methyl α-isocyanoacetate | Methanol, Room Temp. | 80-90 | hse.ru |
Substrate Scope and Limitations in Functional Group Compatibility
The direct amidation method using α-isocyanoacetate esters has been successfully applied to a range of cyclic and aliphatic amines, including piperidine and cyclohexylamine. hse.ru However, this method exhibits limitations. For instance, the direct amidation with aniline (B41778) and its derivatives under similar conditions is often unsuccessful, with the starting materials being recovered. hse.ru This suggests that the nucleophilicity of the amine is a critical factor for the success of this reaction, with less nucleophilic aromatic amines being poor substrates under these conditions. This limitation necessitates the development of alternative synthetic strategies for aryl-substituted isocyanoacetamides.
Convergent Synthetic Pathways to the 1-(Isocyanoacetyl)piperidine Framework
Convergent synthetic strategies aim to construct a target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. For a molecule like 1-(isocyanoacetyl)piperidine, multicomponent reactions (MCRs) represent a powerful convergent approach. While not directly yielding the target compound in a single step, they can rapidly assemble the core α-amino amide structure.
The Ugi four-component reaction (U-4CR) is a prime example of a convergent synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov Theoretically, piperidine could serve as the amine component in an Ugi reaction. If isocyanoacetic acid were used as the carboxylic acid component, the resulting product would be closely related to the target structure. However, the reactivity and stability of isocyanoacetic acid under Ugi conditions would need to be considered.
The Passerini three-component reaction (P-3CR) is another relevant MCR that involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgslideshare.net This reaction could be envisioned to build a scaffold that, through subsequent chemical transformations, could be converted to an isocyanoacetamide derivative.
These MCRs offer the advantage of rapidly generating molecular complexity from simple starting materials in a single pot, which is a hallmark of convergent synthesis. nih.gov
Enantioselective and Diastereoselective Syntheses of Chiral 1-(Isocyanoacetyl)piperidines
The synthesis of chiral, non-racemic 1-(isocyanoacetyl)piperidines, particularly those with substituents on the piperidine ring, presents a significant synthetic challenge that requires control of stereochemistry.
Chiral Pool and Auxiliary-Based Approaches
The asymmetric synthesis of 1-(isocyanoacetyl)piperidine and its substituted analogues can be strategically approached by leveraging the principles of chiral pool synthesis and the use of chiral auxiliaries. These methods are fundamental in stereoselective synthesis, providing pathways to enantiomerically enriched piperidine scaffolds that can be subsequently elaborated to the target isocyanoacetyl derivative.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.orgnih.gov This strategy is highly effective when the target molecule's stereochemistry is congruent with that of the starting material, as the inherent chirality can be transferred through a series of chemical transformations. wikipedia.org
For the synthesis of substituted chiral piperidines, amino acids like L-lysine, which contains a pre-existing amine and a carboxylic acid functionality on a six-carbon backbone, can serve as a logical starting point. The synthesis of a chiral piperidine tricarboxylic acid diester from choro-homoserine, another chiral pool starting material, has been reported. This method involves a formal [4+2] cyclization, followed by diastereoselective reduction and further manipulations to yield a single enantio- and diastereomer of a highly functionalized piperidine. acs.orgacs.org Such an intermediate, after appropriate deprotection and functional group manipulation, could be converted into a chiral piperidine suitable for acylation.
A hypothetical synthetic sequence starting from a chiral pool-derived piperidine is outlined below. The key step would be the acylation of the chiral piperidine with a suitable isocyanoacetylating agent.
Table 1: Proposed Synthesis of a Chiral 1-(Isocyanoacetyl)piperidine Analogue from a Chiral Pool-Derived Intermediate
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | Chiral Substituted Piperidine (from Chiral Pool) | Isocyanoacetic acid | DCC, HOBt, Et3N, CH2Cl2, 0 °C to rt | Chiral Substituted 1-(Isocyanoacetyl)piperidine |
| 2 | Chiral Substituted Piperidine (from Chiral Pool) | Isocyanoacetyl chloride | Et3N, CH2Cl2, 0 °C | Chiral Substituted 1-(Isocyanoacetyl)piperidine |
This table represents a proposed synthetic route based on established chemical principles, as direct literature for this specific transformation is not available.
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.
A well-established method for the asymmetric synthesis of substituted piperidines employs chiral hydrazones, such as those derived from (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). For instance, the synthesis of 2-substituted piperidin-3-ols has been achieved with excellent diastereomeric and enantiomeric excesses (de, ee >96%) using this approach. researchgate.net The synthesis begins with a protected glycol aldehyde hydrazone, which undergoes α-alkylation and 1,2-addition. Reductive cleavage of the chiral auxiliary and subsequent reductive amination leads to the formation of the chiral piperidine ring. researchgate.net
Once the chiral substituted piperidine is synthesized and the auxiliary is removed, the secondary amine of the piperidine ring is available for acylation. The introduction of the isocyanoacetyl group would likely be achieved by reacting the chiral piperidine with an activated form of isocyanoacetic acid, such as isocyanoacetyl chloride or by using standard peptide coupling reagents. rsc.org The reaction would proceed via nucleophilic acyl substitution at the piperidine nitrogen.
Table 2: Key Intermediates and Stereochemical Outcomes in a Chiral Auxiliary-Based Synthesis of a Piperidine Precursor
| Starting Material | Chiral Auxiliary | Key Reaction Steps | Stereochemical Outcome | Reference |
| Protected Glycol Aldehyde Hydrazone | RAMP/SAMP | α-alkylation, 1,2-addition, Reductive Cleavage, Reductive Amination | de, ee >96% | researchgate.net |
The final step in the synthesis of the target molecule would be the acylation of the resulting enantiopure piperidine.
Reactivity and Mechanistic Investigations of 1 Isocyanoacetyl Piperidine
Intrinsic Reactivity of the Isocyanide Functional Group
The isocyanide functional group (-N≡C) is characterized by a carbon atom with a lone pair of electrons and a formal negative charge, and a nitrogen atom with a formal positive charge. This electronic configuration imparts a dual nucleophilic and electrophilic character to the isocyanide carbon, making it a versatile functional group in organic synthesis.
While isocyanides are well-known for their role in multicomponent reactions, their capacity as nucleophiles in fundamental reactions like nucleophilic substitution (SN2) has been a more recent area of exploration. nih.gov Research has demonstrated that isocyanides can indeed function as effective carbon-centered nucleophiles. nih.gov
In the context of 1-(isocyanoacetyl)piperidine, the isocyanide carbon can initiate a nucleophilic attack on an electrophilic center, such as an alkyl halide. This SN2-type reaction leads to the formation of an intermediate nitrilium ion. Subsequent in-situ hydrolysis of this highly reactive intermediate yields a stable secondary amide. nih.gov This transformation highlights the nucleophilic potential of the isocyanide group, providing a pathway to more complex amide structures. The reaction design involves the initial nucleophilic attack of the isocyanide on the alkyl halide, followed by the reaction of the intermediate nitrilium ion with water to produce the final amide product. nih.gov
The isocyanide carbon, despite its nucleophilicity, also exhibits electrophilic characteristics. This duality is central to its utility in complex transformations like the Ugi and Passerini multicomponent reactions. nih.gov In these reactions, the isocyanide typically adds to an electrophilic carbon, such as that of an imine or a carbonyl group. The resulting nitrilium intermediate is then trapped by an external or internal nucleophile. nih.gov
For 1-(isocyanoacetyl)piperidine, this electrophilic nature means it can react with strong nucleophiles. The addition of a nucleophile to the isocyanide carbon would result in a metallo- or stabilized carbanionic species, which can then be trapped by an electrophile. This reactivity pattern is fundamental to electrophilic addition reactions where the initial attack is by an electrophile on an electron-rich substrate, but in the case of isocyanides, the sequence can be initiated by nucleophilic addition to the electrophilic isocyanide carbon. iupac.orgrsc.org
Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. Isocyanides are known to participate in various cycloaddition pathways, such as [4+1] cycloadditions, to generate five-membered heterocyclic rings. iupac.org These reactions showcase the versatility of the isocyanide group in forming complex molecular scaffolds. iupac.org
The isocyanoacetyl moiety in 1-(isocyanoacetyl)piperidine can be expected to undergo cycloaddition reactions. For instance, it could react with a suitable diene in an aza-Diels-Alder type reaction to form piperidine-based N-heterocycles. acs.org The steric and electronic properties of the reacting partner significantly influence the effectiveness and outcome of such trapping reactions. acs.org Furthermore, the generation of strained intermediates like 3,4-piperidyne from piperidine (B6355638) precursors allows for subsequent cycloaddition reactions to synthesize annulated piperidines. tcichemicals.comtcichemicals.com While not directly involving the isocyanoacetyl group, these studies underscore the utility of the piperidine framework in cycloaddition chemistry. The isocyanoacetyl group itself could potentially be involved in [3+2] cycloadditions with various dipolarophiles, a reaction mode demonstrated with other azido-containing compounds to form tetrazoles or triazoles. nih.gov
Influence of the Piperidine Ring on Isocyanoacetyl Reactivity
The piperidine ring is not a mere spectator in the chemistry of 1-(isocyanoacetyl)piperidine. Its conformational dynamics and electronic properties significantly modulate the reactivity of the attached isocyanoacetyl group.
In substituted N-acylpiperidines, this electronic effect gives rise to a phenomenon known as pseudoallylic strain, which can dictate the orientation of substituents at the 2-position of the ring, forcing them into an axial orientation. nih.gov While the parent piperidine ring exists predominantly in a chair conformation with an equatorial N-H bond, N-acylation can alter the conformational landscape. rsc.org Studies on N-acylpiperidines show a strong preference for the chair conformation over twist-boat forms, with the latter being less favorable by approximately 1.5 kcal/mol. nih.gov The specific, relatively rigid conformation adopted by the 1-(isocyanoacetyl)piperidine molecule will directly impact the steric accessibility of the isocyanoacetyl functional group, thereby influencing the rates and stereochemical outcomes of its reactions.
| Compound | Conformer Comparison | ΔG (kcal/mol) | Note |
|---|---|---|---|
| 1-(2-methyl-1-piperidyl)ethanone | Axial vs. Equatorial (2-methyl) | -3.2 | Axial conformer is strongly favored. |
| N,2-dimethylpiperidine-1-carboxamide | Axial vs. Equatorial (2-methyl) | -2.1 | Axial conformer is favored. |
| 1-(2-methyl-1-piperidyl)ethanone | Equatorial (trans) vs. Equatorial (cis) | +1.5 | Trans configuration is destabilized by steric clash. |
| N,2-dimethylpiperidine-1-carboxamide | Equatorial (trans) vs. Equatorial (cis) | +1.1 | Trans configuration is destabilized by steric clash. |
The introduction of substituents onto the piperidine ring can further modulate the reactivity of the isocyanoacetyl group through steric and electronic effects. The nature of the amine, including ring substituents, has been shown to affect its nucleophilicity and subsequent reactivity. rsc.orgrsc.org
Steric Effects: Substituents, particularly at the C2 and C6 positions adjacent to the nitrogen, can sterically hinder the approach of reactants to the isocyanoacetyl moiety. This steric hindrance can decrease reaction rates and influence stereoselectivity. For instance, studies on the cyclopropanation of methylene (B1212753) piperidines have shown that increasing the steric bulk of the N-substituent leads to a decrease in the stereoselectivity and turnover number of the reaction. acs.org Similarly, for 1-(isocyanoacetyl)piperidine, bulky substituents on the ring would be expected to encumber the isocyano group, potentially favoring reactions with smaller reagents or altering the facial selectivity of attacks.
Electronic Effects: The isocyanoacetyl group itself acts as an electron-withdrawing group due to the acyl moiety. This has a significant electronic effect on the piperidine nitrogen, reducing its basicity and nucleophilicity. rsc.org This deactivation makes the piperidine nitrogen less likely to engage in side reactions, thereby isolating the reactivity to the isocyanoacetyl group. Conversely, adding electron-donating or electron-withdrawing substituents to the piperidine ring would electronically influence the amide bond and, by extension, the attached isocyano group, although this effect is generally less pronounced than the direct steric impact. The structure-reactivity relationship in piperidine derivatives is a complex interplay of these steric and electronic factors. researchgate.net
Catalytic and Stoichiometric Reaction Mechanisms of 1-(Isocyanoacetyl)piperidine
The reactivity of 1-(isocyanoacetyl)piperidine is largely dictated by the isocyanoacetyl group, which provides multiple avenues for chemical transformations. The isocyanide carbon can act as a nucleophile or a carbene precursor, while the acidic α-proton allows for the formation of a nucleophilic enolate-equivalent. These reactive centers are central to the diverse catalytic and stoichiometric reaction mechanisms observed for this class of compounds. Mechanistic investigations, though not extensively reported for this specific molecule, can be inferred from studies on analogous α-isocyanoacetamide derivatives.
Metal-Catalyzed Processes (e.g., Cu(I)-Isocyanide Complex Formation)
Metal catalysis plays a pivotal role in modulating the reactivity of isocyanides, including 1-(isocyanoacetyl)piperidine. Copper(I) salts are particularly effective in activating the isocyanide group, facilitating a variety of transformations. The initial step in these catalytic cycles is often the formation of a copper(I)-isocyanide complex.
The coordination of the isocyanide carbon to the copper(I) center enhances the electrophilicity of the isocyanide, making it more susceptible to nucleophilic attack. Furthermore, the formation of such complexes can influence the acidity of the α-proton, thereby controlling the generation of the corresponding copper-enolate. The stoichiometry of the copper-isocyanide complex can vary, with mono-, bis-, tris-, and even tetrakis(isocyanide)copper(I) species being reported, depending on the reaction conditions and the nature of the isocyanide ligand. researchgate.netresearchgate.net
In the context of N-acyl-α-isocyanoacetamides, copper(I) catalysis is instrumental in promoting cycloaddition reactions and other transformations. For instance, copper(I) iodide-Pybox complexes have been shown to catalyze the conjugate addition of various nucleophiles to isocyanoalkenes. nih.gov While this specific substrate is an alkene derivative, the principle of copper-mediated activation of the isocyanide moiety is transferable to 1-(isocyanoacetyl)piperidine.
The table below summarizes representative copper(I) complexes formed with various isocyanide ligands, illustrating the structural diversity that can be anticipated with 1-(isocyanoacetyl)piperidine.
| Copper(I) Complex | Isocyanide Ligand | Ancillary Ligands | Structural Features | Reference |
| [CuI(CNR)₃] | 2,6-Me₂C₆H₃ (Xyl) | I⁻ | Tetrahedral/Trigonal Pyramidal | researchgate.net |
| [CuBr(CNR)₃] | 2-Cl-6-MeC₆H₃ | Br⁻ | Intermediate between tetrahedral and trigonal pyramidal | researchgate.net |
| [Cu(NC₄H₈)]₄ | Pyrrolidide | None | Tetrameric cubane-like structure | nih.gov |
| [Cu(TMP)]₄ | 2,2,6,6-Tetramethylpiperidide | None | Tetrameric | nih.gov |
| [L₂Cu]⁺[CuX₂]⁻ | Imidate/Amidate | N,N-donor ligands | Ionic pair | nih.gov |
This table presents data for analogous copper(I) isocyanide and amide complexes to illustrate potential structures with 1-(isocyanoacetyl)piperidine.
Mechanistic pathways in copper-catalyzed reactions of isocyanides often involve oxidative addition and reductive elimination steps, although formal oxidation state changes at the copper center are not always invoked. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the role of copper is to form a copper acetylide, which then reacts with the azide. A similar activation of the α-carbon of 1-(isocyanoacetyl)piperidine via a copper-enolate is a plausible mechanistic pathway for its functionalization.
Organocatalytic Systems for Selective Transformations
Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of α-isocyanoacetamide derivatives, providing access to chiral building blocks of high synthetic value. These reactions typically leverage the ability of chiral organocatalysts to control the formation of new stereocenters through non-covalent interactions.
A common strategy involves the use of chiral Brønsted acids or bases, or bifunctional catalysts that can activate both the electrophile and the nucleophile. For instance, chiral phosphoric acids have been successfully employed in asymmetric additions to imines and other electrophiles. rsc.orgnih.gov In these systems, the phosphoric acid can protonate the electrophile, increasing its reactivity, while the conjugate base can interact with the nucleophilic component, directing the stereochemical outcome of the reaction.
Cinchona alkaloids and their derivatives are another prominent class of organocatalysts used in asymmetric reactions of α-isocyanoacetamides. Their basic nitrogen can deprotonate the α-carbon to form a chiral enolate, which then reacts with an electrophile. The hydroxyl group at the C9 position can further participate in hydrogen bonding to organize the transition state.
The table below showcases representative organocatalytic transformations involving α-isocyanoacetate derivatives, which are close structural analogs of 1-(isocyanoacetyl)piperidine.
| Reaction Type | Substrates | Organocatalyst | Product | Stereoselectivity | Reference |
| Michael Addition | Cyclic 1,3-dicarbonyls + α,β-unsaturated ketones | Not specified | Optically active warfarin | High | nih.gov |
| [4+2] Cycloaddition | 3-Vinyl indoles + Imino esters | Chiral Phosphoric Acid | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | up to 99% ee | rsc.orgnih.gov |
| Aldol (B89426) Reaction | Aldehydes + Ketones | Proline | β-Hydroxy carbonyls | High | youtube.com |
| Michael Addition | α-Isocyanoacetates + Nitroolefins | Cinchona alkaloid derivatives | Dihydropyrroles | High dr and ee | researchgate.net |
This table provides examples of organocatalytic reactions with related α-isocyanoacetate compounds to illustrate the potential of 1-(isocyanoacetyl)piperidine in similar transformations.
The mechanism of these organocatalytic reactions generally proceeds through the formation of a key intermediate, such as a chiral enamine or enolate, which is stabilized and directed by the catalyst. The stereochemical outcome is determined by the specific interactions within the catalyst-substrate complex in the transition state.
Reaction Pathway Elucidation via Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step of a reaction. wikipedia.org A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at a specific position (k_light / k_heavy).
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) would be expected for a reaction where a C-H bond at the α-position of 1-(isocyanoacetyl)piperidine is cleaved in the rate-limiting step. The magnitude of the primary KIE can provide insights into the transition state structure.
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation. These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. For instance, a change in hybridization at the α-carbon from sp³ to sp² during the reaction would result in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ would lead to an inverse secondary KIE (kH/kD < 1). wikipedia.org
The table below presents theoretical KIE values and their general interpretations, which can be used to guide mechanistic studies of reactions involving 1-(isocyanoacetyl)piperidine.
| Type of KIE | Isotopic Substitution | Typical k_light/k_heavy Value | Interpretation | Reference |
| Primary | C-H vs C-D | 2 - 8 | Bond to isotope is broken/formed in rate-determining step. | youtube.comprinceton.edu |
| Secondary (α) | sp³ → sp² | > 1 (normal) | Change in hybridization at the labeled position. | wikipedia.org |
| Secondary (α) | sp² → sp³ | < 1 (inverse) | Change in hybridization at the labeled position. | wikipedia.org |
| Heavy Atom | ¹²C vs ¹³C, ¹⁴N vs ¹⁵N | Close to 1 (e.g., 1.02-1.05) | Provides information on changes in bonding to the heavy atom. | nih.gov |
This table provides general principles of Kinetic Isotope Effects that are applicable to the study of reaction mechanisms for 1-(isocyanoacetyl)piperidine.
By combining KIE studies with other mechanistic probes, such as computational modeling and in-situ spectroscopic analysis, a detailed understanding of the reaction pathways for 1-(isocyanoacetyl)piperidine can be achieved.
Advanced Computational and Theoretical Studies of 1 Isocyanoacetyl Piperidine
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1-(Isocyanoacetyl)piperidine, these studies reveal the interplay between the piperidine (B6355638) ring and the reactive isocyanoacetyl substituent.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. DFT studies on 1-(Isocyanoacetyl)piperidine would typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic structure. rsc.org
The ground state geometry of 1-(Isocyanoacetyl)piperidine is characterized by a chair conformation of the piperidine ring, which is the most stable arrangement. The isocyanoacetyl group attached to the nitrogen atom can exist in different rotational isomers. DFT calculations can determine the relative energies of these conformers and the rotational barriers between them.
The electronic distribution, as revealed by Mulliken or Natural Bond Orbital (NBO) analysis, would show a significant polarization of the isocyano group (–N≡C), with the terminal carbon atom bearing a partial negative charge and the nitrogen a partial positive charge. This is a characteristic feature of isocyanides. nih.gov The amide bond (N-C=O) also exhibits a distinct charge separation.
Transition states are crucial for understanding reaction mechanisms. For instance, in a potential hydrolysis reaction, DFT could model the approach of a water molecule and the subsequent formation of a tetrahedral intermediate. wikipedia.org The calculated energy of the transition state would provide the activation energy for the reaction.
Illustrative DFT-Calculated Properties for 1-(Isocyanoacetyl)piperidine: This table presents hypothetical data for illustrative purposes, based on typical DFT calculation results for similar molecules.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| Dipole Moment | ~ 4.5 D |
| Energy of HOMO | ~ -7.2 eV |
| Energy of LUMO | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.7 eV |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for calculating energetic properties, albeit at a greater computational cost. nih.gov These methods are particularly useful for obtaining precise energetic profiles of reaction pathways.
For 1-(Isocyanoacetyl)piperidine, ab initio calculations could be employed to refine the energies of different conformers and transition states. This would provide a more accurate picture of the molecule's potential energy surface. For example, the energy difference between the axial and equatorial conformers of the isocyanoacetyl group on the piperidine ring could be determined with high precision.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations of 1-(Isocyanoacetyl)piperidine would typically be performed using a classical force field (e.g., AMBER, CHARMM) that has been parameterized for amides and isocyanides.
These simulations can reveal the conformational flexibility of the piperidine ring, which can undergo ring-puckering motions. nih.gov The orientation and dynamics of the isocyanoacetyl group relative to the ring can also be monitored.
Furthermore, MD simulations are invaluable for studying the effect of the solvent on the molecule's conformation and behavior. By surrounding the molecule with explicit solvent molecules (e.g., water), one can observe how hydrogen bonding and other intermolecular interactions influence its structure and dynamics. researchgate.net For instance, the isocyanide group is known to be a hydrogen bond acceptor, and MD simulations could quantify the extent and lifetime of such interactions with water molecules. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov While a full QSRR study requires a dataset of related compounds, the principles can be applied to understand the potential reactivity of 1-(Isocyanoacetyl)piperidine.
A hypothetical QSRR model for a series of N-acylpiperidines could be developed to predict their reactivity in a specific reaction, for example, their rate of hydrolysis. nih.gov The model would use various molecular descriptors calculated for each compound, such as electronic properties (e.g., partial charges on the carbonyl carbon), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP).
For 1-(Isocyanoacetyl)piperidine, the unique electronic properties of the isocyano group would likely be a significant descriptor in such a model, influencing its reactivity compared to other N-acylpiperidines.
Illustrative Descriptors for a QSRR Model of N-Acylpiperidines: This table presents hypothetical data for illustrative purposes.
| Compound | Calculated logP | Partial Charge on Carbonyl Carbon (e) | Molecular Volume (ų) |
|---|---|---|---|
| 1-Acetylpiperidine | 0.8 | +0.55 | 120 |
| 1-Benzoylpiperidine | 2.5 | +0.58 | 180 |
| 1-(Isocyanoacetyl)piperidine | ~1.2 | ~+0.60 | ~140 |
Prediction of Spectroscopic Signatures for Reaction Monitoring
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and monitoring the compound in experimental settings.
DFT calculations can predict the infrared (IR) spectrum of 1-(Isocyanoacetyl)piperidine. nih.gov The most characteristic feature in the IR spectrum would be a strong absorption band in the range of 2110-2165 cm⁻¹, corresponding to the N≡C stretching vibration of the isocyanide group. wikipedia.org The C=O stretching of the amide group would also give a strong band around 1650 cm⁻¹. Predicting how these vibrational frequencies shift upon reaction can aid in reaction monitoring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can help in the structural elucidation of the compound and its reaction products.
Mechanistic Insights from In Silico Reaction Pathway Mapping
Computational chemistry allows for the detailed exploration of reaction mechanisms, a process known as in silico reaction pathway mapping. For 1-(Isocyanoacetyl)piperidine, this could involve studying its participation in reactions characteristic of isocyanides, such as the Passerini or Ugi multicomponent reactions. nih.gov
By mapping the potential energy surface of the reaction, computational chemists can identify the most likely reaction pathway, including all intermediates and transition states. This provides a detailed, atomistic understanding of how the reaction proceeds. For example, the initial electrophilic attack on the isocyanide carbon, a key step in many isocyanide reactions, can be modeled to understand its energetics and stereochemistry. nih.gov
These computational studies, by providing a deep understanding of the structure, dynamics, and reactivity of 1-(Isocyanoacetyl)piperidine at the molecular level, are essential for guiding its synthesis, characterization, and potential applications.
Applications of 1 Isocyanoacetyl Piperidine in Constructing Molecular Complexity
Versatile Building Block for Nitrogen-Containing Heterocycles
1-(Isocyanoacetyl)piperidine serves as a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.
Synthesis of Pyrazole and Pyrazolone (B3327878) Derivatives
Pyrazoles and their derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com A classical approach involves the base-catalyzed aldol (B89426) condensation of ketones and aldehydes to form α,β-unsaturated ketones, which then undergo cyclization with hydrazines to yield pyrazoles. nih.gov
Pyrazolone, a keto-derivative of pyrazole, is another important heterocyclic core found in many pharmaceuticals. nih.govorientjchem.org The synthesis of pyrazolone derivatives can be achieved through various methods, including the condensation of β-ketoesters with hydrazines. For instance, 3-methyl-1-phenylpyrazol-5-one can be prepared by reacting ethyl acetoacetate (B1235776) with phenylhydrazine. orientjchem.org Further derivatization of the pyrazolone core can lead to compounds with a range of biological activities. nih.govresearchgate.netsemanticscholar.org
| Starting Material | Reagent | Product | Reference |
| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenylpyrazol-5-one | orientjchem.org |
| α,β-Unsaturated ketones | Hydrazines | Pyrazoles | nih.gov |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |
Construction of Pyrimido-pyridazinone Scaffolds
The versatility of 1-(isocyanoacetyl)piperidine extends to the construction of more complex fused heterocyclic systems, such as pyrimido-pyridazinone scaffolds. These structures are of interest in medicinal chemistry due to their potential biological activities. The synthesis of such scaffolds often involves a sequence of reactions that utilize the reactivity of both the isocyanide and the piperidine (B6355638) functionalities.
Formation of Imidazolones and Other Fused or Spirocyclic Systems
1-(Isocyanoacetyl)piperidine is also instrumental in the synthesis of imidazolones and other intricate fused or spirocyclic systems. nih.gov Fused bicyclic piperidines, for example, are considered valuable templates in medicinal chemistry. nih.gov Spirocyclic piperidines, which feature a spiro-fused ring system, are of particular interest due to their rigid three-dimensional structures. nih.govnih.govresearchgate.netwhiterose.ac.uk The synthesis of these complex molecules can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions. nih.govresearchgate.net For instance, spirocyclic piperidines can be constructed from linear aryl halide precursors via radical hydroarylation. nih.gov
| Synthetic Strategy | Target System | Reference |
| Radical Hydroarylation | Spirocyclic Piperidines | nih.gov |
| Castagnoli-Cushman Reaction | Spirocyclic Tetrahydroisoquinolines | researchgate.net |
| Intramolecular Cyclization | Fused Bicyclic Piperidines | nih.gov |
Annulation Reactions Leading to Novel Ring Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for the synthesis of novel ring systems. An I2-mediated carbamate (B1207046) annulation has been explored for the synthesis of piperidines from hydroxy-substituted alkenylamines. researchgate.net This methodology allows for the cyclization to form not only piperidines but also pyrrolidines and furans, depending on the starting material and reaction conditions. researchgate.net
Participation in Multi-Component Reactions (MCRs) for Chemical Library Generation
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are highly efficient for generating large and diverse chemical libraries, which are crucial for drug discovery and development. frontiersin.orgresearchgate.net
Isocyanide-Based Multicomponent Reactions (IMCRs)
Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that have been extensively used to synthesize a wide variety of heterocyclic compounds and peptidomimetics. nih.govrsc.orgnih.govresearchgate.netmdpi.com The isocyanide functionality can act as both a nucleophile and an electrophile, making it a versatile component in these reactions. nih.gov
The Passerini and Ugi reactions are two of the most well-known IMCRs. frontiersin.orgmdpi.com The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. nih.govmdpi.com The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. mdpi.com These reactions are highly valued for their ability to generate molecular diversity and complexity in a single step. nih.govnih.gov
The use of bifunctional reactants in IMCRs can lead to the formation of various heterocycles through intramolecular trapping of the reactive nitrilium intermediate. mdpi.com This strategy has been widely applied in the synthesis of diverse heterocyclic scaffolds for drug discovery.
Role of the Piperidine Moiety in MCR Scope and Selectivity
The steric hindrance provided by the piperidine ring can direct the approach of other reactants, leading to enhanced diastereoselectivity in certain MCRs. For instance, in Passerini and Ugi reactions, the bulky piperidine group can favor the formation of one diastereomer over another by influencing the conformation of the reaction intermediates. This level of control is highly valuable in the synthesis of complex molecules where specific stereochemistry is required.
Furthermore, the electron-donating nature of the nitrogen atom in the piperidine ring can modulate the nucleophilicity of the isocyanide carbon. This electronic effect can impact the rate and efficiency of the MCR, expanding the range of compatible electrophiles and nucleophiles. The ability to fine-tune the reactivity through the piperidine scaffold makes 1-(isocyanoacetyl)piperidine a valuable tool for synthetic chemists.
Intermediate in the Synthesis of Architecturally Complex Organic Molecules
The utility of 1-(isocyanoacetyl)piperidine extends to its role as a key intermediate in the synthesis of architecturally complex organic molecules, including natural products and their analogues. The products derived from MCRs involving this isocyanide often possess multiple functional groups and stereocenters, making them ideal building blocks for further elaboration.
The α-acylamino amide products of the Ugi reaction, for instance, can undergo a variety of post-condensation modifications. The amide bonds can be selectively cleaved or transformed, and the side chains introduced from the other reaction components can be further functionalized. This modularity allows for the rapid assembly of complex molecular scaffolds from simple starting materials.
Future Research Directions and Emerging Areas for 1 Isocyanoacetyl Piperidine Chemistry
Development of Sustainable and Green Synthetic Methodologies
A paramount goal in modern chemical synthesis is the development of environmentally benign processes. Future research on 1-(Isocyanoacetyl)piperidine should prioritize the integration of green chemistry principles from the outset.
The majority of chemical reactions are conducted in volatile organic solvents, which contribute significantly to chemical waste. A key area of future research will be the development of solvent-free reaction conditions for transformations involving 1-(Isocyanoacetyl)piperidine. Mechanochemistry, where mechanical force is used to induce chemical reactions, offers a promising solvent-free alternative. Additionally, the exploration of green solvents, such as water, supercritical fluids, or bio-based solvents like glycerol (B35011) and ethyl lactate, will be crucial. The Passerini and Ugi multicomponent reactions, classic transformations for isocyanides, are prime candidates for adaptation to these greener conditions.
Many isocyanide reactions rely on transition metal catalysts, which can be expensive and pose environmental concerns. A significant future research direction will be the design of catalyst-free transformations of 1-(Isocyanoacetyl)piperidine. This could involve leveraging the inherent reactivity of the isocyanide group in thermally induced or high-pressure reactions. Furthermore, the field of biocatalysis offers immense potential. The development of enzymes, or "isocyanide hydratases," that can mediate the transformation of the isocyanide functional group would represent a major breakthrough in the sustainable synthesis of derivatives of 1-(Isocyanoacetyl)piperidine.
Exploration of Novel Reactivity Modes and Undiscovered Transformations
The isocyanide functional group is known for its rich and diverse reactivity, often serving as a "chameleonic" species. Future research should aim to uncover novel reactivity modes for 1-(Isocyanoacetyl)piperidine beyond its well-established role in multicomponent reactions. This could include exploring its potential in [4+1] cycloadditions to construct five-membered rings, or as a radical acceptor in radical-mediated cyclizations. Investigating its behavior under photochemical or electrochemical conditions could also unveil unprecedented transformations, leading to the discovery of new synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of 1-(Isocyanoacetyl)piperidine chemistry with flow systems will be a significant area of future research. This would enable the rapid and efficient synthesis of compound libraries based on the 1-(isocyanoacetyl)piperidine scaffold. Furthermore, combining flow chemistry with automated synthesis platforms would allow for high-throughput screening of reaction conditions and the discovery of new reactions and optimal synthetic routes.
Application in Chemical Biology as Chemical Probes for Reaction Discovery
The unique reactivity of the isocyanide group makes it an attractive functional handle for the development of chemical probes. Future research could focus on utilizing 1-(Isocyanoacetyl)piperidine as a scaffold for the design of activity-based probes to study enzyme function or as a reactive component in bioorthogonal ligation reactions for labeling biomolecules in living systems. The development of such probes could facilitate the discovery of new biological targets and disease pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(isocyanoacetyl)piperidine derivatives, and how can reaction yields be optimized?
- Methodological Answer : Acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) with isocyanoacetyl chloride under mild conditions (e.g., THF, 0–25°C) is a standard approach. Optimize yields (up to 85–95%) by controlling stoichiometry, reaction time, and purification via column chromatography. Low molecular ion intensity in GC-MS (0.5–8%) may require derivatization or alternative ionization methods (e.g., ESI-MS) for validation .
Q. How can researchers confirm the structural integrity of 1-(isocyanoacetyl)piperidine derivatives experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy : Validate isocyanoacetyl (-N≡C-O-) stretches (~2100–2150 cm⁻¹).
- NMR : Analyze piperidine ring protons (δ 1.4–3.2 ppm) and isocyanoacetyl signals (e.g., carbonyl at ~170 ppm in ¹³C NMR).
- Mass spectrometry : Use high-resolution MS to confirm molecular ions despite low intensity in electron ionization (EI) mode .
Q. What safety protocols are critical when handling 1-(isocyanoacetyl)piperidine derivatives?
- Methodological Answer : Follow GHS guidelines for piperidine analogs:
- Hazard mitigation : Use fume hoods, nitrile gloves, and goggles.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., conflicting NMR/GC-MS results) be resolved during structural elucidation?
- Methodological Answer :
- Case study : If GC-MS shows low molecular ion intensity, cross-validate with alternative techniques (e.g., MALDI-TOF or LC-MS).
- Dynamic vs. static analysis : Use X-ray crystallography (as in related piperidine amides) to resolve conformational ambiguities affecting NMR shifts .
Q. What strategies improve the stability of 1-(isocyanoacetyl)piperidine derivatives in aqueous media for pharmacological studies?
- Methodological Answer :
- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility.
- pH control : Maintain pH 6–8 to prevent hydrolysis of the isocyanoacetyl group.
- In vitro testing : Validate stability via HPLC monitoring over 24–72 hours in simulated physiological buffers .
Q. How can computational methods predict the biological activity of 1-(isocyanoacetyl)piperidine derivatives?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP (1.8–2.5), TPSA (45–60 Ų), and hydrogen-bonding capacity to correlate with antimicrobial or CNS activity.
- Docking studies : Target enzymes (e.g., CYP450 isoforms) using crystal structures from PDB (e.g., 1PC ligand analogs) .
Q. What experimental designs address low reproducibility in piperidine acylation reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
